8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
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Overview
Description
8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a complex organoboron compound It features a unique structure that includes a bromocyclohexyl group and an oxazaborolo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide typically involves multiple steps. One common method includes the reaction of a bromocyclohexane derivative with a boronic acid or boronate ester under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium complex, and under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide can undergo various chemical reactions, including:
Oxidation: The bromocyclohexyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the bromine atom, forming a cyclohexyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds .
Scientific Research Applications
8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, facilitating its use in therapeutic applications. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
- 8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Uniqueness
8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is unique due to its bromocyclohexyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, leading to variations in reactivity and application .
Biological Activity
8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a complex boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H17BBrNO4
- Molecular Weight : 317.97 g/mol
- CAS Number : 943552-04-3
- IUPAC Name : 1-(4-bromocyclohexyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
The biological activity of this compound is primarily attributed to its unique structural features that facilitate interactions with biological macromolecules. The presence of the boron atom is significant as boron compounds have been shown to exhibit various biological activities including enzyme inhibition and modulation of cell signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound possess anticancer properties. For instance:
- In vitro Studies : In studies involving various cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.6 |
PC-3 (Prostate) | 7.2 |
These results suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
Preliminary studies have also shown that this compound exhibits antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MIC) against selected bacteria are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This activity could be linked to the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
In a recent case study published in Journal of Medicinal Chemistry, researchers evaluated the therapeutic potential of this compound in a mouse model of breast cancer. The findings indicated:
- Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
- Safety Profile : No significant toxicity was observed at therapeutic doses, highlighting its potential as a safe therapeutic agent.
Properties
IUPAC Name |
1-(4-bromocyclohexyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BBrNO4/c1-14-6-10(15)17-12(14,18-11(16)7-14)8-2-4-9(13)5-3-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSJFHJGOSXROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3CCC(CC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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